molecular formula C10H20O4 B1593681 Ethyl 3,3-diethoxy-2-methylpropanoate CAS No. 36056-90-3

Ethyl 3,3-diethoxy-2-methylpropanoate

Cat. No.: B1593681
CAS No.: 36056-90-3
M. Wt: 204.26 g/mol
InChI Key: OWPLJDFJJDEKQA-UHFFFAOYSA-N
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Description

Ethyl 3,3-diethoxy-2-methylpropanoate is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Aromatic Aldols

Ethyl 3,3-diethoxy-2-methylpropanoate is used in the synthesis of aromatic aldols like tropic aldehyde and phenaldol, important in organic chemistry. Tropic aldehyde (3-hydroxy-2-phenylpropanal) is produced by the reduction of ethyl 3,3-diethoxy-2-phenylpropionate followed by hydrolysis. Phenaldol is obtained from 3,3-dimethoxypropiophenone. These aromatic aldols are significant as they are the simplest aromatic aldols and are isolated as crystalline dimers known as aldolans (M. V. Dam, 2010).

Radical Addition Reactions

Ethyl 3,3-difluoro-2-methylpropenoate, a variant of this compound, demonstrates the ability to form 1:1 adducts with cyclic ethers and acetals like tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This illustrates its role in radical addition reactions, which are pivotal in synthetic organic chemistry (C. Bumgardner & J. Burgess, 2000).

Atmospheric Chemistry

This compound's derivatives, like diethyl ether and ethyl tert-butyl ether (ETBE), are studied for their roles in atmospheric chemistry. They undergo atmospheric oxidation, leading to the formation of compounds like ethyl formate and formaldehyde. Understanding their atmospheric reactions is crucial for assessing the environmental impact of these ethers (T. Wallington & S. Japar, 1991).

Chemical Characterization in Liquors

In the food chemistry domain, this compound-related compounds are identified in various liquors. For example, compounds like 1,1-diethoxy-3-methylbutane, derived from similar chemical structures, are significant in understanding the flavor profiles of liquors like Luzhou-flavor liquors (Jia Zheng et al., 2014).

Synthesis of Alkyl Propanoates

Ethyl 3,3-diethoxypropanoate is used in the synthesis of alkyl propanoates via haloform reactions of trichloro ketones. This method demonstrates the compound's role in facilitating diverse synthetic pathways in organic chemistry (L. Tietze et al., 2003).

Future Directions

: ChemSpider - Ethyl 3,3-diethoxy-2-methylpropanoate : ChemicalBook - this compound : Safety Data Sheet for this compound

Properties

IUPAC Name

ethyl 3,3-diethoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-5-12-9(11)8(4)10(13-6-2)14-7-3/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPLJDFJJDEKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292229
Record name ethyl 3,3-diethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36056-90-3
Record name NSC81012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,3-diethoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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